molecular formula C11H17N3O B11897836 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11897836
M. Wt: 207.27 g/mol
InChI Key: DDWOOMFUGOOQGT-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound featuring a pyrazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material, followed by an iodine-mediated electrophilic cyclization to form the pyrazolo-pyridine core . This intermediate can then be further functionalized through various cross-coupling reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Commonly used to introduce different substituents onto the pyrazolo-pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Uniqueness

2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific cyclopentyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity compared to other similar compounds .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C11H17N3O/c15-11-9-7-12-6-5-10(9)13-14(11)8-3-1-2-4-8/h8,12-13H,1-7H2

InChI Key

DDWOOMFUGOOQGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(N2)CCNC3

Origin of Product

United States

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